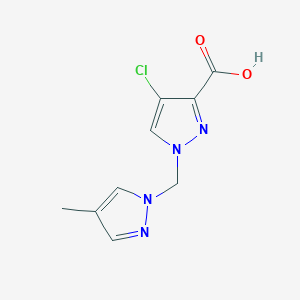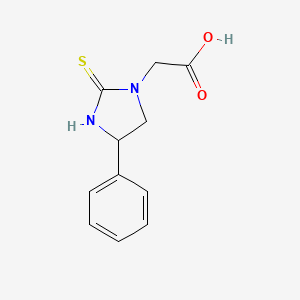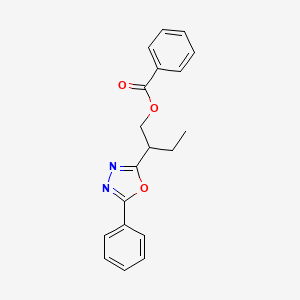
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring . The final step involves esterification with butyl alcohol to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the cyclization and esterification reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
- 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles
Uniqueness
What sets 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate apart is its unique combination of the oxadiazole ring and the benzoate ester, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-2-14(13-23-19(22)16-11-7-4-8-12-16)17-20-21-18(24-17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChI-Schlüssel |
IMSBITYTPOSDCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



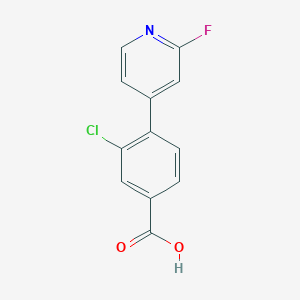
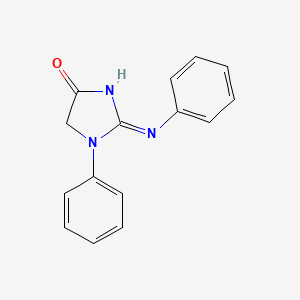
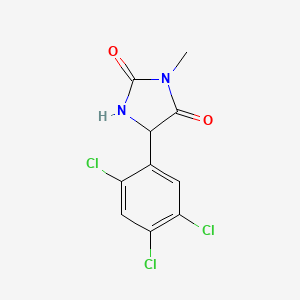
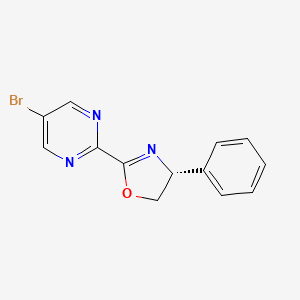
![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
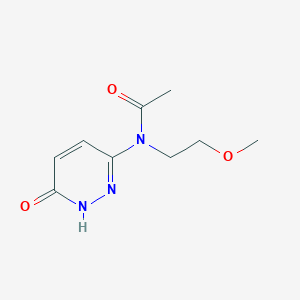
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
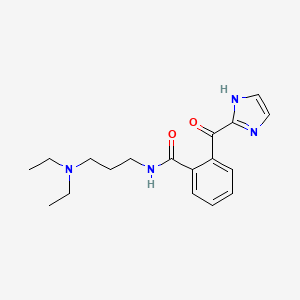
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
